![molecular formula C20H22N6 B2841419 [4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile CAS No. 900290-71-3](/img/structure/B2841419.png)

[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

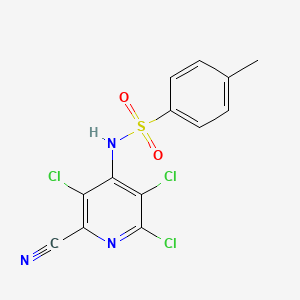

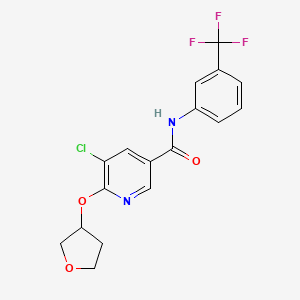

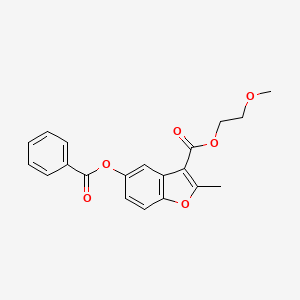

“[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile” is a compound with the molecular formula C20H22N6 . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 333–335 °C . Its IR (KBr) values are 3406, 3336, 2914, 2237, 2219, 1600 cm−1 . The 1H NMR data (DMSO-d6) are δ 2.72 (s, 3H, Ar-CH3), 7.24 (s, 2H, -NH2), 7.61 (s, 1H, Ar-H), 8.01 (s, 1H, Ar-H) 8.77 (s, 1H, Ar-H) . The 13C NMR data (DMSO-d6) are δ 24.4, 72.1, 81.4, 110.7, 113.1, 114.0, 138.8, 144.5, 147.3, 151.1, 153.9, 165.2 .Aplicaciones Científicas De Investigación

Antitumor Applications

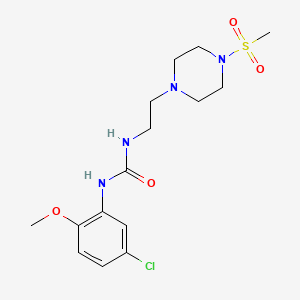

Pyrazolo[1,5-a]pyrimidine derivatives, which include [4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile, have been identified as potential antitumor agents . They have shown significant potential in medicinal chemistry, particularly in the development of anticancer drugs .

Enzymatic Inhibitory Activity

These compounds have also demonstrated enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Material Science Applications

Due to their significant photophysical properties, these compounds have attracted a great deal of attention in material science . They could potentially be used in the development of new materials with unique properties .

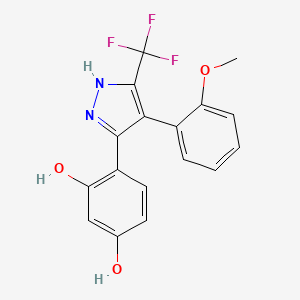

Antifungal Applications

Some derivatives of pyrazolo[1,5-a]pyrimidines have shown antifungal activities against phytopathogenic fungi . For instance, 6,7-diarylpyrazolo[1,5-a]pyrimidines inhibited the growth of Alternaria solani and Fusarium solani .

Inhibitory Effect on Cancer Cells

Some novel compounds related to [4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile showed good inhibitory effect on cancer cells . The IC50 values ranged from 0.057 ± 0.003–3.646 ± 0.203 μM, compared to sorafenib IC50: 0.184 ± 0.01 μM .

Acetylcholinesterase (AChE) Level Reduction

A newly synthesized pyrazoline derivative related to [4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile significantly reduced AchE levels . This could potentially be used in the treatment of diseases where AchE levels are elevated .

Mecanismo De Acción

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention due to their significant photophysical properties and their potential in medicinal chemistry . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propiedades

IUPAC Name |

2-[4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6/c1-15-16(2)23-19-18(17-6-4-3-5-7-17)14-22-26(19)20(15)25-12-10-24(9-8-21)11-13-25/h3-7,14H,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSRBCOXIITASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2841337.png)

![2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2841339.png)

![ethyl 4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2841340.png)